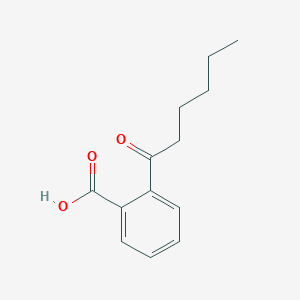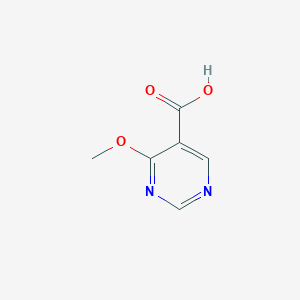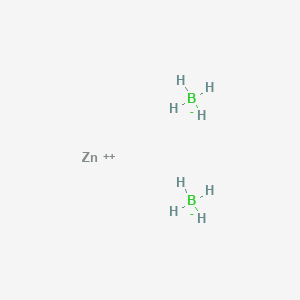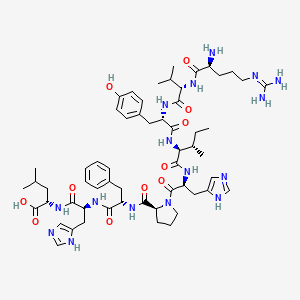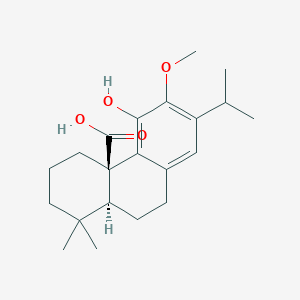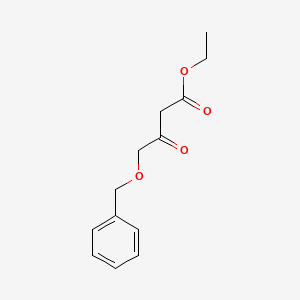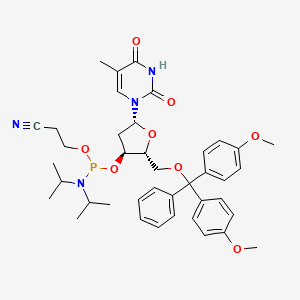![molecular formula C23H30ClN7O6 B1631515 3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1631515.png)
3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CGS-21680 塩酸塩は、選択的なアデノシンA2A受容体アゴニストです。それは、細胞や組織におけるアデノシンA2A受容体の作用を研究するための科学研究で一般的に使用されています。 この化合物は、アデノシンA2A受容体に対して高い親和性を持ち、Ki値は27 nMです 。 それは、しばしば神経伝達と呼吸を調査するために使用されます .
準備方法
CGS-21680 塩酸塩の調製には、いくつかの合成経路と反応条件が含まれます。この化合物は、一般的に、コア構造の形成とそれに続く官能基化を含む一連の化学反応によって合成されます。 CGS-21680の遊離塩基型は不安定であるため、より安定な塩酸塩型に変換されることが多いです 。
化学反応の分析
CGS-21680 塩酸塩は、酸化、還元、置換など、さまざまな種類の化学反応を受けます。これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、この化合物は酸化されてさまざまな誘導体を形成するか、求核置換を受けて新しい官能基を導入することができます .
科学研究の応用
CGS-21680 塩酸塩は、幅広い科学研究の応用があります。化学では、アデノシンA2A受容体の性質と挙動を研究するために使用されます。 生物学では、神経伝達と呼吸などのさまざまな生理学的プロセスにおけるアデノシン受容体の役割を調査するために使用されます 。 医学では、CGS-21680 塩酸塩は、心拍数、心拍出量、神経保護への影響など、潜在的な治療的用途を探るために使用されます 。 この化合物は、特に新薬や治療薬の開発において、業界にも応用されています .
科学的研究の応用
CGS-21680 hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of adenosine A2A receptors. In biology, it is used to investigate the role of adenosine receptors in various physiological processes, such as neuronal transmission and respiration . In medicine, CGS-21680 hydrochloride is used to explore potential therapeutic applications, including its effects on heart rate, cardiac output, and neuroprotection . The compound also has applications in industry, particularly in the development of new drugs and therapeutic agents .
作用機序
CGS-21680 塩酸塩の作用機序には、アデノシンA2A受容体への結合が含まれます。この結合は受容体を活性化し、一連の細胞内シグナル伝達経路をトリガーします。 アデノシンA2A受容体の活性化は、さまざまな生理学的効果をもたらすドーパミンD2受容体シグナル伝達の阻害につながります 。 たとえば、CGS-21680 塩酸塩は、心拍数と心拍出量を増加させ、静脈抵抗を減らし、神経疾患の動物モデルで神経保護を提供することができます .
類似の化合物との比較
CGS-21680 塩酸塩は、アデノシンA2A受容体に対する高い選択性と親和性において独特です。 類似の化合物には、アデノシン受容体アゴニストであるNECA(5'-N-エチルカルボキサミドアデノシン)やCCPA(2-クロロ-N6-シクロペンチルアデノシン)などがあり、これらは異なるタイプのアデノシン受容体を標的としています 。 CGS-21680 塩酸塩は、特にアデノシンA2A受容体を選択的に活性化する能力において貴重であり、さまざまな生物学的システムにおけるこれらの受容体の特定の機能を研究するための有用なツールとなっています .
類似化合物との比較
CGS-21680 hydrochloride is unique in its high selectivity and affinity for adenosine A2A receptors. Similar compounds include other adenosine receptor agonists, such as NECA (5’-N-ethylcarboxamidoadenosine) and CCPA (2-chloro-N6-cyclopentyladenosine), which target different subtypes of adenosine receptors . CGS-21680 hydrochloride is particularly valuable for its ability to selectively activate adenosine A2A receptors, making it a useful tool for studying the specific functions of these receptors in various biological systems .
特性
分子式 |
C23H30ClN7O6 |
|---|---|
分子量 |
536 g/mol |
IUPAC名 |
3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H/t16-,17?,18+,22-;/m1./s1 |
InChIキー |
QPHVMNOEKKJYJO-MAZPFQPRSA-N |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl |
異性体SMILES |
CCNC(=O)[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl |
正規SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B1631435.png)


